6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole
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Overview
Description
6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole is a heterocyclic compound that features both benzothiazole and chloropyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole typically involves the reaction of 2-chloronicotinic acid with 2-amino-5-chlorobenzothiazole. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent, such as phosphorus oxychloride, to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Nucleophilic Substitution: Substituted benzothiazoles with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazoles.
Scientific Research Applications
6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Agricultural Chemistry: The compound is studied for its efficacy as a pesticide or herbicide.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole varies depending on its application:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting key enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways.
Pesticidal Activity: The compound interferes with the nervous system of pests, leading to paralysis and death.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
6-Chlorobenzothiazole: Known for its applications in dye and pigment production.
Uniqueness
6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole is unique due to its dual functionality, combining the properties of both chloropyridine and benzothiazole moieties. This dual functionality enhances its versatility and effectiveness in various applications compared to its individual components.
Properties
IUPAC Name |
6-chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2S/c13-7-3-4-9-10(6-7)17-12(16-9)8-2-1-5-15-11(8)14/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYJRQBHQLPGNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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